molecular formula C11H8ClFN2O2 B1449175 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine CAS No. 358789-16-9

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

Cat. No. B1449175
M. Wt: 254.64 g/mol
InChI Key: HGQVSNZAAAOJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, also known as CFMP, is an organic compound that has been used for a variety of scientific applications. CFMP is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms, and is one of the most studied compounds of its kind. CFMP has been used in a variety of fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Pyrimidine derivatives, including structures similar to 2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine, are central to medicinal and pharmaceutical research due to their role in forming biologically active compounds. For example, the efficient synthesis of related pyrimidine core structures has been optimized for the development of new classes of antibacterial agents (Rosen, German, & Kerns, 2009). These syntheses often involve complex reactions aimed at creating compounds with potential antibacterial properties.

Quantum Chemical Calculations and Structural Analysis

  • Detailed structural analysis and quantum chemical calculations have been performed on pyrimidine derivatives to understand their molecular geometry, electronic structure, and intermolecular interactions (Gandhi et al., 2016). Such studies contribute to the pharmaceutical applications of these compounds by providing insights into their molecular behavior and interaction mechanisms.

Biological Activity and Potential Therapeutic Applications

  • Research into pyrimidine derivatives extends into exploring their potential therapeutic applications, including their role as anticancer agents (Zhang et al., 2019). The synthesis of specific pyrimidine intermediates is crucial for the development of small molecule drugs targeting various cancers.

Drug Design and Analgesic Agents

  • The design and synthesis of novel pyrimidine-based compounds have been pursued for their potential as anti-inflammatory and analgesic agents. Studies have shown that specific substitutions on the pyrimidine ring can enhance these activities, highlighting the importance of chemical modifications in drug development (Muralidharan, James Raja, & Deepti, 2019).

properties

IUPAC Name

2-chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-16-7-2-4-8(5-3-7)17-10-9(13)6-14-11(12)15-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQVSNZAAAOJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine

Synthesis routes and methods

Procedure details

Using an analogous method to that described in Method 28, but starting from 2,4-dichloro-5-fluoropyrimidine and 4-methoxyphenol, the product was obtained. NMR: 3.84 (s, 3H), 6.79-7.00 (m, 2H), 7.06-7.18 (m, 2H), 8.31-8.36 (m, 1H); MS (M+): 254, 256.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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